5-Norbornene-2,3-dicarboxylic anhydride

Descripción

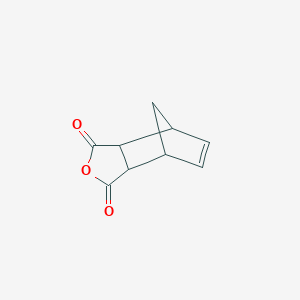

Structure

3D Structure

Propiedades

IUPAC Name |

4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDQHSIWLOJIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55636-72-1 | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55636-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0047456 | |

| Record name | 2-Norbornene-5,6-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, White powder; [Sigma-Aldrich MSDS] | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Norbornene-2,3-dicarboxylic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

826-62-0, 2746-19-2, 129-64-6 | |

| Record name | 5-Norbornene-2,3-dicarboxylic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=826-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 3999 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Himic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 826-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Norbornene-5,6-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydro-3,6-methanophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endo-3,6-methylene-1,2,3,6-tetrahydrophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Norbornene-2,3-dicarboxylic anhydride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Norbornene-2,3-dicarboxylic anhydride (B1165640) is a bicyclic organic compound that serves as a versatile building block in organic synthesis and polymer chemistry. Its rigid norbornene framework and reactive anhydride functionality make it a valuable precursor for a wide range of applications, from the development of advanced polymers to the synthesis of complex pharmaceutical intermediates. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 5-Norbornene-2,3-dicarboxylic anhydride, with a focus on its two primary stereoisomers: endo and exo.

Chemical and Physical Properties

This compound exists as two stable diastereomers, the endo and exo isomers, which exhibit distinct physical and chemical properties. The endo isomer is the kinetically favored product in the Diels-Alder synthesis, while the exo isomer is the more thermodynamically stable of the two.[1][2] This difference in stability and structure has significant implications for their reactivity and applications.

| Property | endo-5-Norbornene-2,3-dicarboxylic anhydride | exo-5-Norbornene-2,3-dicarboxylic anhydride |

| Synonyms | Carbic anhydride, cis-endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Himic anhydride, cis-exo-5-Norbornene-2,3-dicarboxylic anhydride |

| CAS Number | 129-64-6 | 2746-19-2[3][4] |

| Molecular Formula | C₉H₈O₃[5] | C₉H₈O₃[4][6] |

| Molecular Weight | 164.16 g/mol [5][7] | 164.16 g/mol [4][6][7] |

| Appearance | White solid | Off-white to tan solid |

| Melting Point | 165-167 °C[8] | 140-145 °C[4][9][10] |

| Solubility | Soluble in acetone, ethyl acetate (B1210297), toluene (B28343). Decomposes in water.[11] | Soluble in benzene (B151609), 1,4-dioxane, DMF, NMP, ethanol.[12] |

| Stability | Kinetically favored product, can isomerize to the exo form upon heating.[1][2] | Thermodynamically more stable isomer.[1][2] |

Spectral Data

The endo and exo isomers of this compound can be readily distinguished by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

| Spectroscopic Data | endo-5-Norbornene-2,3-dicarboxylic anhydride | exo-5-Norbornene-2,3-dicarboxylic anhydride |

| ¹H NMR | Key signals include a doublet of doublets around 3.57 ppm for the endo protons. The protons at C2 and C3 are shielded and appear at a higher field compared to the exo isomer. | The signal for the corresponding protons in the exo isomer is shifted downfield by approximately 0.5 ppm. |

| ¹³C NMR | Characteristic peaks are observed for the carbonyl, olefinic, and aliphatic carbons. | The chemical shift of the methylene (B1212753) bridge carbon (C7) is a key differentiator, appearing at a different resonance compared to the endo isomer. |

| IR Spectroscopy | Shows strong absorption bands for the carbonyl groups of the anhydride, typically around 1840 cm⁻¹ and 1767 cm⁻¹. A C-H stretching peak is observed around 2982 cm⁻¹, and a C-O stretch appears near 1089 cm⁻¹.[2] | The IR spectrum also displays characteristic anhydride carbonyl peaks, with slight shifts in frequency compared to the endo isomer. |

Synthesis and Isomerization

The primary route for the synthesis of this compound is the Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride.[2] This [4+2] cycloaddition reaction is highly stereoselective, yielding predominantly the kinetically controlled endo isomer at room temperature.[13]

The exo isomer is typically obtained through the thermal isomerization of the endo isomer.[1][2] Heating the endo anhydride at elevated temperatures (e.g., 190-220 °C) leads to an equilibrium mixture of the two isomers, from which the more stable exo isomer can be isolated by recrystallization.[1][2]

Experimental Protocols

Synthesis of endo-5-Norbornene-2,3-dicarboxylic anhydride:

-

Dissolve maleic anhydride in ethyl acetate with gentle heating.

-

Add ligroin to the solution.

-

Cool the mixture in an ice bath and slowly add freshly cracked cyclopentadiene.

-

Allow the reaction to proceed at room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the crystalline product by filtration and wash with a cold solvent.

Isomerization to exo-5-Norbornene-2,3-dicarboxylic anhydride:

-

Heat the endo-5-Norbornene-2,3-dicarboxylic anhydride neat or in a high-boiling solvent such as toluene or o-dichlorobenzene to a temperature between 190 °C and 260 °C.[1]

-

Maintain the temperature for a period of time (e.g., 1.5 hours) to allow for equilibration.[1]

-

Cool the reaction mixture to room temperature.

-

Isolate the exo isomer by recrystallization from a suitable solvent like benzene or an acetone/ethylbenzene mixture.[1][2]

A continuous-flow microreactor can also be utilized for the efficient one-pot synthesis of the isomers with a high exo/endo ratio at elevated temperatures and pressures.[1]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the anhydride group and the double bond within the norbornene framework.

Reactions of the Anhydride Group

The anhydride moiety readily undergoes reactions with nucleophiles such as alcohols, amines, and water to form the corresponding esters, imides, and dicarboxylic acids, respectively. This reactivity is fundamental to its use as a monomer and cross-linking agent in polymer chemistry.

Polymer Chemistry

Both the endo and exo isomers are employed as monomers in the synthesis of various polymers, including polyesters and polyimides. These polymers often exhibit high thermal stability and desirable mechanical properties due to the rigid bicyclic structure of the norbornene unit. The exo-isomer has been shown to be more efficiently copolymerized with ethylene (B1197577) than its endo counterpart, leading to higher polymerization activities and molecular weights.[14]

It is also used as a curing agent for epoxy resins, where the anhydride groups react with the epoxy groups to form a cross-linked network, enhancing the thermal resistance, mechanical strength, and electrical insulation properties of the cured resin.[4]

Drug Development and Organic Synthesis

This compound and its derivatives serve as important intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The rigid scaffold of the norbornene core allows for the precise spatial arrangement of functional groups, which is a critical aspect of rational drug design.

For instance, cis-5-norbornene-exo-2,3-diimide, synthesized from the exo-anhydride, is a key intermediate in the production of antipsychotic drugs like lurasidone (B1662784) hydrochloride and tandospirone (B1205299) citrate.[1] The anhydride itself can be a starting material for the synthesis of various biologically active compounds through derivatization of the anhydride ring and modification of the double bond.

Signaling Pathways and Experimental Workflows

The synthesis and isomerization of this compound can be visualized as follows:

Caption: Synthesis of the kinetic endo product via Diels-Alder reaction and its thermal isomerization to the thermodynamic exo product.

The general workflow for the application of this compound in polymer synthesis can be depicted as:

Caption: A generalized workflow for the synthesis and characterization of polymers derived from this compound.

Conclusion

This compound, in both its endo and exo forms, is a highly valuable and versatile chemical compound. The distinct properties of each isomer, coupled with the dual reactivity of the anhydride and the norbornene double bond, provide a rich platform for chemical synthesis and materials science. For researchers and professionals in drug development and polymer chemistry, a thorough understanding of the properties and reactivity of these isomers is crucial for leveraging their full potential in the creation of novel materials and therapeutics.

References

- 1. www2.latech.edu [www2.latech.edu]

- 2. This compound|For Research [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE | 2746-19-2 [chemicalbook.com]

- 5. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | C9H8O3 | CID 9964188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 7. 826-62-0 | C9H8O3 | CID 13223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scientificlabs.com [scientificlabs.com]

- 9. cis-5-Norbornene-exo-2,3-dicarboxylic anhydride 95 2746-19-2 [sigmaaldrich.com]

- 10. CAS#:2746-19-2 | cis-5-Norbornene-exo-2,3-dicarboxylic anhydride | Chemsrc [chemsrc.com]

- 11. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. Investigation of exo- and endo-isomers of this compound in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 5-Norbornene-2,3-dicarboxylic Anhydride for Researchers and Drug Development Professionals

Introduction: 5-Norbornene-2,3-dicarboxylic anhydride (B1165640), a bicyclic organic compound, is a versatile precursor in organic synthesis, polymer chemistry, and notably, in the pharmaceutical industry. Its rigid, strained ring system imparts unique properties to its derivatives, making it a valuable building block for complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its isomers, synthesis, applications in drug development, and detailed experimental protocols.

Isomers and Their Physicochemical Properties

5-Norbornene-2,3-dicarboxylic anhydride primarily exists as two stereoisomers: the endo and exo forms. The nomenclature and corresponding CAS numbers are crucial for sourcing the correct isomer for a specific application. A general CAS number, 826-62-0, is also used, often referring to the endo isomer or a mixture of isomers.

Table 1: Physicochemical Properties of this compound Isomers

| Property | cis-endo-Isomer | cis-exo-Isomer | General Isomer/Mixture |

| CAS Number | 129-64-6 | 2746-19-2 | 826-62-0 |

| Synonyms | Carbic anhydride, Nadic anhydride | exo-Nadic anhydride | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |

| Molecular Formula | C₉H₈O₃ | C₉H₈O₃ | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol | 164.16 g/mol | 164.16 g/mol |

| Appearance | White solid | Off-white to tan solid | White crystalline powder |

| Melting Point | 162-167 °C | 140-145 °C | 163-166 °C |

| Solubility | Soluble in benzene, acetone. Sensitive to moisture. | Soluble in chloroform. | Soluble in benzene, acetone. |

Synthesis and Isomerization

The primary route to this compound is the Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride. This reaction predominantly yields the kinetically favored endo isomer. The more thermodynamically stable exo isomer, which is a crucial intermediate in the synthesis of several pharmaceuticals, is typically obtained through the isomerization of the endo form.[1]

Experimental Protocols

Protocol 1: Synthesis of cis-endo-5-Norbornene-2,3-dicarboxylic Anhydride [2]

-

Materials: Dicyclopentadiene (B1670491), maleic anhydride, toluene, petroleum ether (or hexane), dichloromethane (B109758).

-

Procedure:

-

Preparation of Cyclopentadiene: Assemble a fractional distillation apparatus with a 100-mL round-bottom flask. Add 30 mL of dicyclopentadiene to the flask and heat to reflux (oil bath temperature of 170-200 °C). Collect the cyclopentadiene distillate, which should have a head temperature of approximately 45 °C, in an ice-cooled receiving flask. The freshly distilled cyclopentadiene should be used immediately.[3]

-

Diels-Alder Reaction: In a 125-mL Erlenmeyer flask, dissolve 6.0 g of powdered maleic anhydride in 25 mL of toluene. Cool the mixture in an ice bath to about 10 °C.

-

In a separate container, dissolve 6 mL of the freshly prepared cyclopentadiene in 5 mL of toluene.

-

Add the cyclopentadiene solution in small portions to the cooled maleic anhydride solution while vigorously swirling the flask in the ice bath to dissipate the heat of reaction. A paste will gradually form.

-

Crystallization: Allow the product to crystallize. If crystallization is slow, scratching the inside of the flask with a glass rod can induce it. For smaller crystals, dissolve the product by gentle heating and then allow it to cool slowly.

-

Isolation and Purification: Collect the crystals by suction filtration. Recrystallize the crude product by dissolving it in a minimal amount of hot dichloromethane and then adding twice the volume of warm petroleum ether or hexane. Allow the solution to cool to obtain colorless crystals of the endo isomer.

-

-

Expected Yield: Approximately 5 g.

-

Melting Point: 164-165 °C.

Protocol 2: Isomerization of endo- to exo-5-Norbornene-2,3-dicarboxylic Anhydride [4]

-

Materials: cis-endo-5-Norbornene-2,3-dicarboxylic anhydride, toluene.

-

Procedure:

-

In a 1 L reaction flask, add 200 g of cis-endo-5-Norbornene-2,3-dicarboxylic anhydride and 600 mL of toluene.

-

Stir the mixture and transfer it to a microwave autoclave.

-

Heat the reaction system to 200 °C under microwave irradiation (100-200 GHz) for 8 minutes.

-

After the reaction, cool the reactor to 110 °C and continue stirring in an oil bath for 30 minutes to promote crystallization.

-

Cool the mixture to room temperature, filter, and dry the solid to obtain the cis-exo-5-Norbornene-2,3-dicarboxylic anhydride.

-

-

Expected Yield: Approximately 160.2 g (80.1% yield).

-

Purity: Approximately 98.2%.

Applications in Drug Development

The exo isomer of this compound is a key starting material for the synthesis of several important drugs, particularly in the field of neuroscience.[1]

Table 2: Pharmaceutical Applications of exo-5-Norbornene-2,3-dicarboxylic Anhydride Derivatives

| Drug | Therapeutic Class | Role of Norbornene Intermediate |

| Lurasidone (B1662784) | Atypical Antipsychotic | The exo-dicarboximide derivative forms the core bicyclic structure of the molecule.[5] |

| Tandospirone | Anxiolytic, Antidepressant | The exo-dicarboximide derivative is a key precursor in its synthesis.[6] |

| Duloxetine (B1670986) | Antidepressant | The corresponding 5-Norbornene-2,3-dicarboxylic acid is a precursor in its synthesis.[7] |

Experimental Protocols in API Synthesis

Protocol 3: General Synthesis of cis-exo-5-Norbornene-2,3-dicarboximide (Intermediate for Lurasidone and Tandospirone)

-

Materials: cis-exo-5-Norbornene-2,3-dicarboxylic anhydride, aqueous ammonia (B1221849).

-

Procedure:

-

Suspend cis-exo-5-Norbornene-2,3-dicarboxylic anhydride in an excess of aqueous ammonia.

-

Heat the mixture to reflux. The anhydride will first hydrolyze to the dicarboxylic acid, which will then react with ammonia to form the ammonium (B1175870) salt.

-

Continued heating will lead to the dehydration of the ammonium salt to form the imide.

-

Cool the reaction mixture and collect the precipitated cis-exo-5-Norbornene-2,3-dicarboximide by filtration.

-

Wash the product with cold water and dry.

-

This imide can then be further functionalized through alkylation to introduce the necessary side chains to complete the synthesis of lurasidone or tandospirone.[6]

Safety and Handling

Both isomers of this compound are classified as hazardous. Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood.

Table 3: Hazard Summary for this compound Isomers

| Hazard Statement | GHS Classification | Precautionary Measures |

| H317: May cause an allergic skin reaction. | Skin Sensitizer, Category 1 | Avoid breathing dust. Wear protective gloves. If on skin, wash with plenty of soap and water.[8] |

| H318: Causes serious eye damage. | Eye Damage, Category 1 | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[8] |

| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Respiratory Sensitizer, Category 1 | Avoid breathing dust. In case of inadequate ventilation, wear respiratory protection. If experiencing respiratory symptoms, call a poison center or doctor.[8] |

Mandatory Visualizations

As this compound is a synthetic intermediate, it is not directly involved in biological signaling pathways. The following diagrams illustrate the logical workflows for its synthesis and its application in the synthesis of active pharmaceutical ingredients.

Caption: Synthesis of the endo-anhydride via Diels-Alder reaction and its subsequent thermal isomerization to the exo-anhydride.

Caption: General workflow for the synthesis of Lurasidone and Tandospirone from the exo-anhydride intermediate.

Conclusion

This compound, particularly its exo isomer, is a critical building block in modern pharmaceutical synthesis. A thorough understanding of its stereochemistry, synthesis, and reactivity is essential for researchers and drug development professionals. The detailed protocols and data presented in this guide aim to facilitate its effective use in the laboratory and in the development of novel therapeutics. Strict adherence to safety protocols is paramount when handling this versatile yet hazardous compound.

References

- 1. www2.latech.edu [www2.latech.edu]

- 2. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Tandospirone - Wikipedia [en.wikipedia.org]

- 7. WO2004056795A1 - A process for preparing duloxetine and intermediates for use therein - Google Patents [patents.google.com]

- 8. CN101481368A - Production method of 5-norbornene-2,3-anhydride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure of 5-Norbornene-2,3-dicarboxylic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Norbornene-2,3-dicarboxylic anhydride (B1165640), a key intermediate in various chemical syntheses, including pharmaceuticals and advanced polymers.

Molecular Structure and Properties

5-Norbornene-2,3-dicarboxylic anhydride, with the chemical formula C₉H₈O₃, is a bicyclic organic compound.[1][2] Its systematic IUPAC name is 4-oxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione.[2] The molecule consists of a norbornene framework fused with a cyclic anhydride. This structure gives rise to stereoisomerism, primarily the endo and exo isomers, which exhibit distinct physical and spectroscopic properties. The commercially available form is often a mixture, though specific isomers can be isolated.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₃ | [1][2] |

| Molecular Weight | 164.16 g/mol | [1][2] |

| Appearance | White crystalline solid | |

| Melting Point (endo isomer) | 165-167 °C | |

| Melting Point (exo isomer) | 140-145 °C | [3] |

Stereochemistry

The Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride, the primary synthetic route to this compound, can result in two stereoisomers: endo and exo. The endo isomer is the kinetically favored product, while the exo isomer is thermodynamically more stable. The stereochemistry significantly influences the molecule's reactivity and the properties of its derivatives.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the characterization and differentiation of the endo and exo isomers.

¹H NMR Spectroscopy

The chemical shifts of the protons in the norbornene framework are distinct for the endo and exo isomers, providing a reliable method for their identification.

| Proton | endo Isomer Chemical Shift (ppm) | exo Isomer Chemical Shift (ppm) |

| H2, H3 | 3.4 - 3.6 | 2.8 - 3.0 |

| H5, H6 | 6.2 - 6.4 | 6.2 - 6.4 |

| H1, H4 | 3.2 - 3.4 | 3.2 - 3.4 |

| H7 (anti) | ~1.5 | ~1.3 |

| H7 (syn) | ~1.7 | ~1.5 |

IR Spectroscopy

The anhydride functional group exhibits characteristic strong absorption bands in the IR spectrum.

| Functional Group | Wavenumber (cm⁻¹) | Isomer |

| C=O (symmetric stretch) | ~1780 | Both |

| C=O (asymmetric stretch) | ~1860 | Both |

| C=C (alkene stretch) | ~1640 | Both |

| C-O-C (anhydride) | 1200 - 1300 | Both |

Molecular Geometry

Note: The following data is for cis-5-norbornene-endo-2,3-dicarboxylic acid and should be considered as a close approximation for the anhydride.

Bond Lengths

| Bond | Length (Å) |

| C1-C2 | 1.55 |

| C2-C3 | 1.54 |

| C3-C4 | 1.55 |

| C4-C7 | 1.56 |

| C1-C6 | 1.54 |

| C5-C6 | 1.33 |

| C1-C7 | 1.56 |

Bond Angles

| Angle | Degree (°) |

| C1-C2-C3 | 105.5 |

| C2-C3-C4 | 105.5 |

| C1-C6-C5 | 107.2 |

| C1-C7-C4 | 93.5 |

Experimental Protocols

Synthesis of endo-5-Norbornene-2,3-dicarboxylic Anhydride

This synthesis involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride.

Materials:

-

Dicyclopentadiene

-

Maleic anhydride

-

Ethyl acetate (B1210297)

-

Hexane

Procedure:

-

Cracking of Dicyclopentadiene: Dicyclopentadiene is "cracked" by heating to its dissociation temperature (around 170 °C) to yield cyclopentadiene monomer. This is typically done by fractional distillation.

-

Diels-Alder Reaction:

-

Dissolve maleic anhydride in a minimal amount of ethyl acetate with gentle warming.

-

Cool the solution in an ice bath.

-

Slowly add the freshly prepared cyclopentadiene to the maleic anhydride solution with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

-

Isolation and Purification:

-

The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the crystals with cold hexane.

-

The product can be further purified by recrystallization from ethyl acetate or a mixture of ethyl acetate and hexane.

-

Synthesis of exo-5-Norbornene-2,3-dicarboxylic Anhydride

The exo isomer is typically obtained by the isomerization of the endo isomer.

Materials:

-

endo-5-Norbornene-2,3-dicarboxylic anhydride

Procedure:

-

Dissolve the endo isomer in toluene in a round-bottom flask equipped with a reflux condenser.

-

Heat the solution to reflux and maintain reflux for several hours. The progress of the isomerization can be monitored by ¹H NMR spectroscopy.

-

After the desired conversion is achieved, cool the solution to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization to yield the exo isomer.

Molecular Structure and Synthetic Pathway Visualization

Below are diagrams illustrating the molecular structure and the synthetic relationship between the endo and exo isomers.

Caption: Molecular structure of this compound.

Caption: Synthetic pathway from reactants to endo and exo isomers.

References

- 1. cis-5-Norbornene-exo-2,3-dicarboxylic anhydride | C9H8O3 | CID 75977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | C9H8O3 | CID 9964188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE | 2746-19-2 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 5-Norbornene-2,3-dicarboxylic Anhydride via Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 5-norbornene-2,3-dicarboxylic anhydride (B1165640), a crucial building block in organic synthesis and drug development. The core of this synthesis lies in the elegant and efficient Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. In this case, cyclopentadiene (B3395910) serves as the diene and maleic anhydride as the dienophile.[1]

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state, forming a six-membered ring.[2][3] The reaction between cyclopentadiene and maleic anhydride is highly stereoselective, predominantly forming the endo isomer under kinetic control.[2][4] This preference is attributed to secondary orbital interactions between the developing pi system of the diene and the carbonyl groups of the dienophile in the transition state.[2] While the endo product is formed more rapidly, the exo isomer is the more thermodynamically stable product and can be favored at higher temperatures through a retro-Diels-Alder and subsequent re-addition.[2][5]

dot

Caption: Diels-Alder reaction of cyclopentadiene and maleic anhydride.

Experimental Protocols

A critical prerequisite for this synthesis is the preparation of cyclopentadiene monomer. Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene (B1670491) via a Diels-Alder reaction with itself.[1] Therefore, dicyclopentadiene must be "cracked" by heating to induce a retro-Diels-Alder reaction, yielding the monomer which is then distilled.[6][7] The freshly prepared cyclopentadiene should be used immediately as it will dimerize over time.[6]

Preparation of Cyclopentadiene from Dicyclopentadiene

-

Apparatus Setup: Assemble a fractional distillation apparatus with a 250 mL round-bottom flask, a packed distillation column (e.g., Vigreux), a condenser, and a receiving flask cooled in an ice bath.[6]

-

Cracking: Charge the round-bottom flask with dicyclopentadiene. Heat the flask to approximately 170-200 °C.[6]

-

Distillation: The dicyclopentadiene will slowly depolymerize, and the resulting cyclopentadiene monomer will distill over at a temperature of 40-42 °C.[6] Collect the distillate in the cooled receiving flask.

-

Storage: Keep the freshly distilled cyclopentadiene on ice and use it promptly.[8]

Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride

-

Dissolution: In an Erlenmeyer flask, dissolve maleic anhydride in ethyl acetate (B1210297) with gentle warming.[8][9]

-

Solvent Addition: Add an equal volume of ligroin or hexane (B92381) to the solution.[3][8]

-

Reaction Initiation: Cool the maleic anhydride solution in an ice bath. Slowly add the freshly prepared cyclopentadiene to the solution with swirling.[3][10] The reaction is exothermic and will proceed rapidly.[7][11]

-

Crystallization: The product will begin to precipitate as a white solid.[7] To ensure complete crystallization, scratch the inside of the flask with a glass rod and keep the flask in an ice bath.[3]

-

Isolation and Purification: Collect the crystalline product by vacuum filtration and wash it with cold petroleum ether or hexane.[7] The product can be further purified by recrystallization from a suitable solvent mixture like ethyl acetate/ligroin.[8]

References

- 1. This compound|For Research [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. www2.latech.edu [www2.latech.edu]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. unwisdom.org [unwisdom.org]

- 8. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 9. studylib.net [studylib.net]

- 10. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 11. Cyclopentadiene and Maleic Anhydride: The Chemistry Behind Diels-Alder Reaction - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

The Versatile Applications of 5-Norbornene-2,3-dicarboxylic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Norbornene-2,3-dicarboxylic anhydride (B1165640), a bicyclic organic compound, serves as a pivotal building block in a multitude of advanced chemical syntheses. Its strained ring structure and reactive anhydride functionality make it a versatile precursor for a wide array of polymers, a crucial component in high-performance thermosets, and a key intermediate in the synthesis of complex pharmaceuticals. This technical guide provides an in-depth exploration of the primary applications of 5-Norbornene-2,3-dicarboxylic anhydride, with a focus on its role in polymer science, epoxy resin chemistry, and drug discovery and development. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical application in research and industrial settings.

Core Applications

The utility of this compound spans several key scientific and industrial domains:

-

Polymer Synthesis: It is a fundamental monomer in the production of various polymers, including polyimides, polyesters, and alkyd resins. Its unique structure imparts desirable thermal and mechanical properties to the resulting materials. It is particularly significant in Ring-Opening Metathesis Polymerization (ROMP).

-

Epoxy Resin Curing Agent: As a hardener for epoxy resins, it facilitates the formation of highly cross-linked networks, leading to materials with exceptional thermal stability, mechanical strength, and electrical insulation properties. These are critical for applications in high-performance coatings, adhesives, composites, and electronics encapsulation.[1][2]

-

Intermediate in Organic Synthesis: It functions as a versatile intermediate in the synthesis of fine chemicals and pharmaceuticals. Notably, it is a key precursor in the manufacturing of certain antipsychotic drugs, such as lurasidone (B1662784) and tandospirone, as well as in the production of some pesticides.[1][3]

-

High-Performance Materials: Polymers derived from this anhydride are utilized in specialized applications like photoresists due to their inherent rigidity and heat resistance.

Polymer Synthesis: A Deeper Dive

This compound is a valuable monomer for creating a diverse range of polymeric materials with tailored properties.

Polyimides

Polyimides derived from this compound and its derivatives are known for their excellent thermal stability, mechanical strength, and optical transparency. These properties make them suitable for applications in electronics and aerospace.

A general procedure for the synthesis of a polyimide resin involves the reaction of this compound with a diamine.[4]

-

Dissolution: Dissolve 0.1 mole of a diamine (e.g., 4,4'-Diaminodiphenyl ether) and 0.2 mole of this compound in 150 ml of N,N'-dimethylformamide (DMF) in a flask.

-

Stirring: Stir the solution at room temperature until all solids are completely dissolved.

-

Heating and Reflux: Slowly heat the solution to 145°C and maintain it at this temperature under reflux for two hours.

-

Precipitation: After cooling to room temperature, pour the solution into 850 ml of water to precipitate the polyimide resin.

-

Filtration and Washing: Filter the precipitate and wash it with methanol (B129727) and distilled water. Repeat the filtering and washing steps 3 to 4 times to purify the product.

-

Drying: Dry the final product to obtain the polyimide resin.

The yield for this type of reaction is typically in the range of 79-85%.[4]

Ring-Opening Metathesis Polymerization (ROMP)

The strained norbornene ring system makes this compound and its derivatives ideal monomers for ROMP. This polymerization technique allows for the synthesis of polymers with well-controlled molecular weights and architectures.

The following is a representative protocol for the ROMP of a norbornene derivative using a Grubbs catalyst.[4]

-

Monomer Preparation: Prepare a solution of the this compound derivative (e.g., endo-MNBL, 84 mg, 0.51 mmol) in dichloromethane (B109758) (CH2Cl2, 1.0 mL).

-

Catalyst Preparation: In a separate vial, prepare a solution of a third-generation Grubbs catalyst (G3, 4.4 mg, 5.0 µmol) in CH2Cl2 (1.0 mL).

-

Polymerization: Add the monomer solution to the catalyst solution at room temperature with stirring.

-

Termination: After stirring for 1 hour, add a few drops of ethyl vinyl ether to terminate the polymerization. Continue stirring for an additional 30 minutes.

-

Isolation: Evaporate the solvent to obtain the polymer.

Quantitative Data: Properties of Polymers Derived from this compound

The properties of polymers derived from this compound can be tailored by the choice of co-monomers and polymerization conditions. The following tables summarize key quantitative data for representative polymer systems.

| Polymer System | Glass Transition Temperature (Tg) | Tensile Modulus (E) | Tensile Strength (σb) | Elongation at Break (εb) | Reference |

| Polyimide (BNBDA/TFMB based) | >350 °C | 5.0 GPa | 130 MPa | 10 % | [5] |

| ROMP Polymer (PDME) | 100 °C | - | - | - | [6] |

| ROMP Copolymer (PDME with crosslinker) | Increases with crosslinker concentration | Increases with crosslinker concentration | - | Decreases with crosslinker concentration | [6][7] |

Table 1: Selected Thermal and Mechanical Properties of Polymers Derived from this compound and its Derivatives.

Epoxy Resin Curing Agent

This compound is a widely used curing agent for epoxy resins, particularly in applications demanding high performance. The anhydride group reacts with the epoxy groups to form a rigid, cross-linked polymer network.

Curing Mechanism and Process

The curing process involves the ring-opening of the anhydride by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group. This process continues, leading to a three-dimensional network. The reaction is typically initiated by heat and can be accelerated by the presence of a catalyst.[2][8]

A typical procedure for curing an epoxy resin with an anhydride hardener is as follows:

-

Formulation: Mix the epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA) with the calculated amount of this compound. The stoichiometric ratio is generally one mole of anhydride per mole of epoxy.[2]

-

Mixing: Thoroughly mix the resin and hardener until a homogeneous mixture is obtained.

-

Curing Cycle: Cure the mixture in a staged process. A typical cycle involves an initial cure at a lower temperature (e.g., 2 hours at 90°C) followed by a post-cure at a higher temperature (e.g., 4 hours at 165°C, and optionally up to 16 hours at 200°C).[2] This staged curing helps to control the exotherm and reduce internal stresses in the final material.

Quantitative Data: Thermomechanical Properties of Cured Epoxy Resins

The properties of the cured epoxy resin are highly dependent on the specific anhydride used and the curing conditions.

| Curing Agent | Glass Transition Temperature (Tg) | Young's Modulus | Reference |

| Nadic Anhydride (NA) | Higher than MTHPA | Higher than MTHPA | [9] |

| Methyltetrahydrophthalic anhydride (MTHPA) | Lower than NA | Lower than NA | [9] |

Table 2: Comparison of Thermomechanical Properties of DGEBA Epoxy Resin Cured with Different Anhydrides.

Intermediate in Pharmaceutical Synthesis

This compound is a critical starting material for the synthesis of several pharmaceuticals, most notably the atypical antipsychotic drug lurasidone.

Synthesis of Lurasidone

The synthesis of lurasidone involves a multi-step process where the norbornane (B1196662) structure derived from this compound forms a key part of the final molecule's framework. The exo isomer is specifically required for this synthesis.[1]

A simplified overview of the initial steps in a patented lurasidone synthesis is provided below.[10]

-

Imide Formation: A mixture of cis-5-norbornene-exo-2,3-dicarboxylic anhydride (39.56 g, 0.241 mol) and ammonium (B1175870) acetate (B1210297) (55.73 g, 0.723 mol) is heated to 135°C. The resulting liquid is stirred at this temperature until the reaction is complete. After cooling, water is added to precipitate the imide product, which is then filtered and washed.

-

Hydrogenation: The obtained imide (34.6 g, 0.212 mol) is suspended in methanol (600 ml) in an autoclave. The vessel is inertized with nitrogen, and then hydrogen gas is introduced (8 atm). The reaction proceeds until the double bond of the norbornene ring is saturated.

-

Coupling Reactions: The resulting saturated norbornane dicarboximide is then carried forward through a series of coupling reactions with other key intermediates to form the final lurasidone molecule.[10][11]

Visualizing Key Processes

To better illustrate the chemical transformations and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

Diagrams

Caption: Synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. tri-iso.com [tri-iso.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness [mdpi.com]

- 6. scimedpress.com [scimedpress.com]

- 7. researchgate.net [researchgate.net]

- 8. longchangchemical.com [longchangchemical.com]

- 9. mdpi.com [mdpi.com]

- 10. WO2015056205A1 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]

- 11. US20160237077A1 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]

endo and exo isomers of 5-Norbornene-2,3-dicarboxylic anhydride

An In-depth Technical Guide to the Endo and Exo Isomers of 5-Norbornene-2,3-dicarboxylic Anhydride (B1165640)

Introduction

The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and atom-economical method for the formation of six-membered rings.[1][2] This [4+2] cycloaddition between a conjugated diene and a dienophile is renowned for its stereospecificity and predictable outcomes. A classic and widely studied example is the reaction of cyclopentadiene (B3395910) with maleic anhydride, which yields 5-Norbornene-2,3-dicarboxylic anhydride.[3] This reaction is particularly illustrative of fundamental chemical principles as it produces two distinct diastereomers: the endo and exo isomers.

The stereochemical outcome of this reaction is governed by the principles of kinetic and thermodynamic control, where reaction conditions dictate which isomer is preferentially formed.[4][5] The endo product is the kinetically favored isomer, forming faster at lower temperatures, while the exo product is the more thermodynamically stable isomer and is favored at higher temperatures where the reaction becomes reversible.[4][5][6] Understanding the synthesis, properties, and interconversion of these isomers is critical for professionals in materials science and drug development, as the specific stereochemistry can significantly influence reactivity in polymerization and the biological activity of derivative compounds.[7][8]

Reaction Mechanism and Stereoselectivity

The formation of either the endo or exo isomer is a direct consequence of the reaction conditions, which determine whether the reaction is under kinetic or thermodynamic control.

-

Kinetic Control: At lower temperatures (e.g., room temperature), the Diels-Alder reaction is effectively irreversible.[4] The predominant product is the one that is formed the fastest, meaning it proceeds through the transition state with the lowest activation energy.[9] In this reaction, the endo adduct is the kinetic product.[4][10] This preference is explained by secondary orbital interactions between the p-orbitals of the carbonyl groups on the maleic anhydride and the developing pi-system of the diene in the transition state, which provides additional stabilization.[1]

-

Thermodynamic Control: At higher temperatures, the Diels-Alder reaction becomes reversible, allowing an equilibrium to be established between the reactants and the products.[4][5] Under these conditions, the product distribution is governed by the relative thermodynamic stability of the isomers.[4] The exo isomer is sterically less hindered and therefore more stable than the endo isomer.[5] Consequently, heating the kinetic endo product can cause it to revert to the starting materials (a retro-Diels-Alder reaction), which can then recombine to form the more stable exo product.[1][4]

Experimental Protocols

Precise control over experimental conditions is essential for the selective synthesis of each isomer.

Synthesis of cis-5-Norbornene-2,3-endo-dicarboxylic Anhydride (Kinetic Product)

This procedure prioritizes the formation of the kinetically favored endo isomer by using mild reaction conditions. The reaction is rapid and often exothermic at room temperature.[2][3]

Methodology:

-

Reactant Preparation:

-

Note: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene.[11] Fresh cyclopentadiene must be prepared immediately before use by "cracking" (via fractional distillation) the dimer.

-

In a 25 mL Erlenmeyer flask, dissolve 1.0 g of maleic anhydride in 4.0 mL of ethyl acetate, warming gently if necessary.

-

Add 4.0 mL of a high-boiling petroleum ether solvent like ligroin or hexane (B92381) to the solution and mix well.[11]

-

-

Reaction:

-

Isolation and Purification:

-

Allow the flask to cool to room temperature to allow crystallization to proceed.[11]

-

Further cool the mixture in an ice bath to maximize crystal formation.[2]

-

Collect the white crystalline product by vacuum filtration using a Hirsch or Büchner funnel.

-

Wash the crystals with a small amount of cold petroleum ether to remove any unreacted starting materials.

-

Allow the product to air dry. The purity can be assessed by melting point determination.

-

Synthesis of cis-5-Norbornene-2,3-exo-dicarboxylic Anhydride (Thermodynamic Product)

The exo isomer is typically obtained by thermal isomerization of the more readily synthesized endo isomer.[6][8] This process requires elevated temperatures to overcome the activation barrier for the retro- and forward-Diels-Alder reactions, allowing the system to reach equilibrium.

Methodology:

-

Isomerization Setup:

-

Place 2.0 g of the purified endo-anhydride into a reaction vessel suitable for high-temperature heating (e.g., a round-bottom flask with a reflux condenser or a microwave autoclave).[12]

-

Add a high-boiling, inert solvent such as toluene (B28343) or o-dichlorobenzene (e.g., 6 mL of toluene).[8][12]

-

-

Reaction:

-

Heat the mixture to a high temperature (e.g., 190-200 °C) and maintain for an extended period (e.g., 1.5-2 hours).[8] This allows the endo isomer to convert to a mixture rich in the more stable exo isomer.[6] A microreactor at elevated temperature and pressure (e.g., 260 °C, 2 min) can also be used for efficient conversion.[8]

-

-

Isolation and Purification:

-

Cool the reaction mixture. If a solvent like toluene is used, cool first to around 110 °C and stir to promote crystallization, then cool to room temperature.[12]

-

Collect the resulting solid by vacuum filtration.

-

The product will be an equilibrium mixture of exo and endo isomers. Purification, often by recrystallization, is necessary to isolate the pure exo isomer, which can be labor-intensive.[6]

-

Data Presentation and Characterization

Distinguishing between the endo and exo isomers is reliably achieved through analysis of their distinct physical and spectroscopic properties.

| Property | endo-Isomer | exo-Isomer |

| Synonym | cis-Norbornene-5,6-endo-dicarboxylic anhydride | cis-5-Norbornene-exo-2,3-dicarboxylic anhydride |

| Kinetic/Thermodynamic | Kinetic Product | Thermodynamic Product |

| Melting Point | 163-165 °C | 140-145 °C |

| CAS Number | 129-64-6 | 2746-19-2[12] |

| Molecular Formula | C₉H₈O₃ | C₉H₈O₃[12] |

| Molecular Weight | 164.16 g/mol | 164.16 g/mol [12] |

| ¹H NMR (CDCl₃, ppm) | ~6.30 (alkene H), ~3.57 & ~3.45 (bridgehead & C2/C3 H) | ~6.33 (alkene H), ~3.39-3.47 (bridgehead H), ~3.03 (C2/C3 H)[6] |

| ¹³C NMR (CDCl₃, ppm) | ~171.3 (C=O), ~135.5 (alkene C), ~52.7, ~47.1, ~46.1 | Key difference: Methylene (B1212753) bridge (C7) signal is shifted downfield by ~8.5 ppm compared to the endo isomer.[6] |

The most definitive characterization is performed using NMR spectroscopy. In the ¹H NMR spectrum, the signals for the protons on carbons 2 and 3 show the most significant difference; they are shifted downfield in the endo isomer compared to the exo isomer.[6] In ¹³C NMR, the key diagnostic signal is that of the methylene bridge carbon (C7), which is notably shifted downfield in the exo isomer relative to the endo isomer.[6]

Applications in Research and Development

The are not merely academic curiosities; they are valuable intermediates and monomers in several fields:

-

Polymer Chemistry: These anhydrides serve as important monomers in ethylene (B1197577) copolymerization and Ring-Opening Metathesis Polymerization (ROMP). The stereochemistry of the isomer can significantly affect its reactivity and the properties of the resulting polymer.[7] For instance, the exo-isomer can be more efficiently copolymerized with ethylene than its endo counterpart, leading to polymers with higher molecular weights and different mechanical and surface properties.[7]

-

Pharmaceutical Synthesis: The rigid bicyclic structure of the norbornene framework is a useful scaffold in drug design. The exo-anhydride is a key intermediate in the synthesis of various antipsychotic drugs, such as lurasidone (B1662784) hydrochloride and tandospirone (B1205299) citrate.[8]

-

Materials Science: The resulting polymers find use as compatibilizers for polymer blends and in the creation of advanced materials with tailored adhesive and mechanical properties.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Cyclopentadiene and Maleic Anhydride: The Chemistry Behind Diels-Alder Reaction - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Investigation of exo- and endo-isomers of this compound in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. www2.latech.edu [www2.latech.edu]

- 9. benchchem.com [benchchem.com]

- 10. chemtube3d.com [chemtube3d.com]

- 11. unwisdom.org [unwisdom.org]

- 12. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Physical Properties of 5-Norbornene-2,3-dicarboxylic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Norbornene-2,3-dicarboxylic anhydride (B1165640) is a bicyclic organic compound that serves as a versatile building block in organic synthesis. Its rigid norbornene framework and reactive anhydride functionality make it a valuable precursor for the synthesis of polymers, resins, and complex organic molecules, including those with potential pharmaceutical applications. This technical guide provides an in-depth overview of the core physical properties of the endo and exo isomers of 5-Norbornene-2,3-dicarboxylic anhydride, complete with experimental protocols for their determination and graphical representations of key chemical transformations.

Stereoisomers of this compound

This compound exists as two primary stereoisomers: endo and exo. The stereochemistry is defined by the orientation of the dicarboxylic anhydride group relative to the longest bridge of the norbornene system. The endo isomer is the kinetically favored product in the Diels-Alder synthesis, while the exo isomer is the thermodynamically more stable product.[1][2]

Core Physical Properties

The physical properties of the endo and exo isomers of this compound are summarized in the tables below. These properties are crucial for understanding the behavior of these compounds in various experimental and industrial settings.

General Properties

| Property | Value |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

Isomer-Specific Physical Properties

| Property | endo-5-Norbornene-2,3-dicarboxylic anhydride | exo-5-Norbornene-2,3-dicarboxylic anhydride |

| CAS Number | 129-64-6 | 2746-19-2 |

| Melting Point | 163-168 °C | 140-145 °C |

| Boiling Point | Not readily available | 331.1 °C at 760 mmHg |

| Density | 1.417 g/cm³ | 1.405 g/cm³ |

| Vapor Pressure | Not readily available | 0.00016 mmHg at 25 °C |

| Refractive Index | Not readily available | 1.583 |

| Appearance | White to cream crystals or powder | White powder |

| Solubility | Decomposes in water | Insoluble in water |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a fundamental property used for identification and purity assessment.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., MelTemp)

-

Sample Preparation: A small amount of the crystalline this compound is finely ground. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end. The tube is then tapped gently to ensure the sample is tightly packed.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. A thermometer is inserted into the apparatus to monitor the temperature.

-

Determination: The heating rate is initially set to be rapid to approach the expected melting point. As the temperature nears the melting point, the heating rate is reduced to approximately 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[3][4][5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount (a few milliliters) of molten exo-5-Norbornene-2,3-dicarboxylic anhydride is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The Thiele tube is designed to ensure uniform heating.

-

Determination: The Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and bubble out. The heating is continued until a continuous stream of bubbles emerges from the capillary tube.

-

Observation: The heat source is then removed. The liquid in the test tube will begin to cool. The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][7][8][9]

Density Determination

Density is the mass of a substance per unit volume. For a solid, it can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.

Methodology: Liquid Displacement Method

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the anhydride is insoluble (e.g., a non-polar solvent). The initial volume of the liquid is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out. The final volume of the liquid is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.[10][11][12]

Vapor Pressure Determination

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

Methodology: Static Method

-

Sample Preparation: A sample of the anhydride is placed in a sample chamber connected to a pressure sensor. The sample is degassed to remove any volatile impurities.

-

Apparatus Setup: The sample chamber and the pressure sensor are placed in a temperature-controlled environment.

-

Equilibration and Measurement: The temperature is set to the desired value and allowed to stabilize. Once the system reaches thermal equilibrium, the pressure exerted by the vapor of the substance is measured by the pressure sensor. This pressure is the vapor pressure at that temperature. The measurement can be repeated at different temperatures to obtain a vapor pressure curve.[13][14]

Chemical Transformations

Synthesis via Diels-Alder Reaction

The primary route for the synthesis of this compound is the Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride. This [4+2] cycloaddition reaction predominantly yields the kinetically controlled endo isomer.

Caption: Diels-Alder synthesis of the endo-anhydride.

Endo-Exo Isomerization

The less stable endo isomer can be converted to the more stable exo isomer through thermal or microwave-assisted isomerization. This process involves a retro-Diels-Alder reaction to the starting materials, followed by a thermodynamically controlled Diels-Alder reaction to form the exo product.

Caption: Isomerization from the endo to the exo form.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of endo- and exo-5-Norbornene-2,3-dicarboxylic anhydride. The tabulated data, coupled with the experimental protocols, offer a valuable resource for researchers and professionals working with these compounds. The graphical representations of the synthesis and isomerization pathways further elucidate the chemical behavior of this important synthetic intermediate. A thorough understanding of these fundamental characteristics is essential for the successful application of this compound in various fields of chemical research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 11. wjec.co.uk [wjec.co.uk]

- 12. kbcc.cuny.edu [kbcc.cuny.edu]

- 13. consilab.de [consilab.de]

- 14. Apparatus to measure the vapor pressure of slowly decomposing compounds from 1 Pa to 105 Pa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 5-Norbornene-2,3-dicarboxylic Anhydride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of 5-Norbornene-2,3-dicarboxylic anhydride (B1165640) in common laboratory solvents. Due to the limited availability of publicly accessible quantitative data, this guide summarizes key findings from published research, provides qualitative solubility information, and details a standard experimental protocol for solubility determination.

Core Concepts and Isomerism

5-Norbornene-2,3-dicarboxylic anhydride, a widely used monomer and intermediate in polymer and pharmaceutical synthesis, exists as two primary stereoisomers: the endo and exo forms. The spatial arrangement of the dicarboxylic anhydride group relative to the norbornene bicyclic system influences the physical properties of these isomers, including their melting points and solubility profiles. The endo isomer is typically the kinetic product of the Diels-Alder reaction used in its synthesis, while the exo isomer is the thermodynamically more stable product. It is crucial for researchers to consider the specific isomer being used, as their solubility characteristics can differ.

Qualitative Solubility Data

General qualitative solubility information indicates that this compound is soluble in a range of common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Classification | Solvent Examples | Solubility |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble |

| Ketones | Acetone | Soluble |

| Halogenated Alkanes | Carbon Tetrachloride, Chloroform | Soluble |

| Alcohols | Ethanol | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Aliphatic Hydrocarbons | Petroleum Ether | Slightly Soluble |

| Aqueous | Water | Sparingly Soluble (<0.01 g/100g ) and subject to hydrolysis to the corresponding dicarboxylic acid. |

This information is compiled from publicly available chemical data sheets.

Quantitative Solubility Data

While specific quantitative solubility data from comprehensive studies were not publicly accessible in their entirety, a review of published literature abstracts indicates that extensive research has been conducted. Key studies by Wan et al. have investigated the solubility of both the cis-exo and cis-endo isomers in a variety of pure and binary solvent systems.

A notable study, "Solid-liquid equilibrium solubility, thermodynamic properties and molecular simulation of cis-5-norbornene-exo-2,3-dicarboxylic anhydride in thirteen pure solvents at various temperatures," published in the Journal of Chemical Thermodynamics, provides a thorough analysis for the exo isomer. Another relevant publication, "Solubility and thermodynamic modeling of cis-5-norbornene-exo-2,3-dicarboxylic anhydride in three binary solvents (1,4-dioxane, DMF, NMP + ethanol) from 278.15 K to 323.15 K," from the Journal of Molecular Liquids, details the solubility in mixed solvent systems.[1][2] Furthermore, research has been conducted on the cis-endo isomer in fourteen pure solvents.[1]

These studies consistently report that the solubility of both isomers increases with a rise in temperature. The experimental data in these publications were determined using the gravimetric method. For precise quantitative data, researchers are advised to consult the full text of these articles.

Experimental Protocols

The following is a detailed methodology for the gravimetric determination of this compound solubility, based on standard laboratory procedures and methods cited in the aforementioned literature.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (endo or exo isomer)

-

Selected solvent (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Calibrated digital thermometer

-

Analytical balance (readable to ±0.1 mg)

-

Syringe with a micropore filter (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials

-

Drying oven or vacuum oven

Methodology:

-

Preparation of Saturated Solution: a. An excess amount of this compound is added to a known volume of the selected solvent in the jacketed glass vessel. b. The vessel is sealed to prevent solvent evaporation. c. The temperature of the circulating water bath is set to the desired experimental temperature. d. The mixture is stirred continuously for a sufficient period (typically 24-48 hours) to ensure that solid-liquid equilibrium is reached.

-

Sample Collection and Measurement: a. Once equilibrium is achieved, stirring is stopped, and the solution is allowed to stand for at least 2 hours to allow the excess solid to settle. b. A sample of the clear supernatant is carefully withdrawn using a pre-heated syringe fitted with a micropore filter to prevent the transfer of any undissolved solid. c. The filtered, saturated solution is immediately transferred to a pre-weighed glass vial. d. The mass of the vial containing the saturated solution is recorded.

-

Solvent Evaporation and Mass Determination of Solute: a. The solvent is removed from the vial by evaporation. This can be done in a drying oven at a temperature below the melting point of the anhydride, or for heat-sensitive applications, in a vacuum oven at a lower temperature. b. The vial is dried to a constant mass. c. The final mass of the vial containing the dry solute is recorded.

-

Calculation of Solubility: a. The mass of the dissolved this compound is calculated by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute. b. The mass of the solvent is determined by subtracting the mass of the dissolved solute from the total mass of the saturated solution collected. c. Solubility is typically expressed in grams of solute per 100 grams of solvent ( g/100g solvent) or as a mole fraction.

Visualizations

The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.

Caption: Experimental workflow for gravimetric solubility determination.

References

Spectroscopic and Synthetic Profile of 5-Norbornene-2,3-dicarboxylic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic protocols for 5-norbornene-2,3-dicarboxylic anhydride (B1165640), a key organic intermediate. The document presents comprehensive data from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental procedures for its synthesis via the Diels-Alder reaction are also included, alongside visual representations of the reaction pathway and experimental workflow.

Spectroscopic Data

The spectroscopic data for 5-norbornene-2,3-dicarboxylic anhydride is crucial for its identification and characterization. The molecule exists as two primary stereoisomers, the endo and exo forms, which exhibit distinct spectral features. The endo isomer is the kinetically favored product in the Diels-Alder synthesis.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups of the anhydride moiety.

| Functional Group | Wavenumber (cm⁻¹) | Isomer | Reference |

| C=O (Anhydride) | 1838, 1750 | endo | [2] |

| C=O (Anhydride) | 1810, 1760 | Not Specified | [2] |

Note: The two distinct carbonyl peaks are characteristic of a five-membered cyclic anhydride.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of the endo and exo isomers.

The proton NMR spectra of the endo and exo isomers show significant differences in chemical shifts, particularly for the protons on the bicyclic ring system.

| Proton | Chemical Shift (ppm) - endo Isomer | Chemical Shift (ppm) - exo Isomer | Solvent | Reference |

| H-1, H-4 | 3.52 | 3.14 | CDCl₃ | [3][4] |

| H-2, H-3 | 3.59 | 2.67 | CDCl₃ | [3][4] |

| H-5, H-6 | 6.31 | 6.3 (approx.) | CDCl₃ | [3][5] |

| H-7a | 1.77 | 2.07 | CDCl₃ | [3][4] |

| H-7b | 1.59 | 1.49-1.52 | CDCl₃ | [3][4] |

The carbon NMR spectra also provide clear differentiation between the endo and exo isomers.

| Carbon | Chemical Shift (ppm) - endo Isomer | Chemical Shift (ppm) - exo Isomer | Solvent | Reference |

| C-1, C-4 | 48.03, 48.31 | 45.10 | CDCl₃ | [4] |

| C-2, C-3 | 46.23, 46.80 | 48.88 | CDCl₃ | [4] |

| C-5, C-6 | 134.49, 135.75 | 135 (approx.) | CDCl₃ | [4] |

| C-7 | 52.05 | Not specified | CDCl₃ | [4] |

| C=O | 171.73, 178.19 | Not specified | CDCl₃ | [4] |

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| Ion | m/z | Reference |

| [M]⁺ | 164.0473 | [6][7] |

| Top Peak | 66 | [6] |

Experimental Protocols

The synthesis of this compound is a classic example of a Diels-Alder reaction.[8] The following protocols are based on established laboratory procedures.

Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride

This procedure outlines the reaction of cyclopentadiene (B3395910) with maleic anhydride to predominantly form the endo product.[9]

Materials:

-

Maleic anhydride (2 g)

-

Ethyl acetate (B1210297) (8 mL)

-

Hexane (B92381) or petroleum ether (8 mL)

-

Freshly "cracked" cyclopentadiene (2 mL)

Procedure:

-

Dissolve 2 g of maleic anhydride in 8 mL of ethyl acetate in a 50-mL Erlenmeyer flask, warming on a hot plate if necessary.[9]

-

Add 8 mL of hexane or petroleum ether to the solution.[9]

-

Cool the flask in an ice bath.[9]

-